4-Oxopentanal

Übersicht

Beschreibung

4-Oxopentanal, also known as 2-oxopentanal, is a highly reactive aldehyde and a key intermediate in many biochemical pathways. It is an important molecule in the biosynthesis of the amino acids, lipids, and nucleotides. This compound plays an important role in the metabolism of carbohydrates, proteins, and lipids and is involved in the regulation of many metabolic pathways. This compound is also known to be involved in the detoxification of xenobiotics and the formation of reactive oxygen species.

Wissenschaftliche Forschungsanwendungen

Atmospheric Chemistry and Environmental Impact

- Atmospheric Concentrations: 4-Oxopentanal (4-OPA) has been detected in significant concentrations in both gaseous and particulate phases in forestal atmospheres. This suggests its role as a constituent of organic aerosols and its potential environmental impact. (Matsunaga, Mochida, & Kawamura, 2004)

- Ozone Removal in Indoor Environments: 4-OPA has been observed in classroom settings, highlighting its role in ozone removal processes. Its presence in indoor environments and the implications for human health and indoor air quality are notable. (Fischer, Ljungström, & Langer, 2013)

Health and Toxicity

- Irritant and Allergic Responses: Research indicates that both dermal and pulmonary exposure to 4-OPA can lead to irritant and allergic responses. This is critical for understanding indoor air quality's impact on health. (Anderson et al., 2012)

- Oxidative Stress and Inflammation: Exposure to 4-OPA can induce oxidative stress and inflammation in human lung cells. This highlights its potential health risks, especially in polluted or artificially altered environments. (Lipsa, Barrero-Moreno, & Coelhan, 2018)

Chemical Reactions and Synthesis

- Scavenging Mechanism Study: A study on the reaction mechanism of pyridoxamine with 4-OPA, investigated using density functional theory, provides insights into chemical interactions and potential applications in detoxification or synthesis processes. (Chen et al., 2009)

- Synthetic Methods: Research has been conducted on synthetic methods for compounds like 4-OPA, indicating its significance in organic synthesis and potential for creating various derivatives. (Tsuji, Shimizu, & Kobayashi, 1984)

Biochemistry and Pharmacology

- Immunoregulatory Activities: Studies on derivatives of 4-oxo compounds, like L-4-oxalysine, show immunoregulatory activities, indicating potential biomedical applications. (Wang & Xu, 1997)

- Antiviral and Antitumor Potential: Research into 4-oxoquinoline derivatives suggests their application in treating viral and tumor-related conditions, highlighting the broader implications of 4-oxo compounds in medicine. (Batalha et al., 2020)

Safety and Hazards

Wirkmechanismus

Target of Action

4-Oxopentanal, also known as 2,5-pentanedione , is a ketoaldehyde . It is primarily involved in indoor air chemistry It has been associated with irritant and allergic responses, suggesting that it may interact with immune cells or proteins involved in immune response .

Mode of Action

It is known to be an irritant and sensitizer, indicating that it may trigger immune responses . It may interact with immune cells or proteins, leading to inflammation and hypersensitivity reactions .

Biochemical Pathways

This compound is a metabolite, which means it is an intermediate or product of metabolism Its generation through the ozonolysis of squalene and several high-volume production compounds commonly found indoors suggests it may be involved in oxidative stress pathways .

Result of Action

Exposure to this compound has been linked to irritant and allergic responses . In a murine model, both dermal and pulmonary exposure to this compound resulted in significant elevation in nonspecific airway hyperreactivity, increased numbers of lung-associated lymphocytes and neutrophils, and increased interferon-γ production by lung-associated lymph nodes . These results suggest that this compound may contribute to inflammation and hypersensitivity reactions.

Action Environment

This compound is primarily associated with indoor environments, where it is generated through the ozonolysis of squalene and several high-volume production compounds . The concentration and effects of this compound may be influenced by factors such as ventilation, presence of ozone, and the types of materials and products in the environment .

Biochemische Analyse

Biochemical Properties

It is known that 4-Oxopentanal can participate in various biochemical reactions due to its ketoaldehyde structure

Cellular Effects

This compound has been found to cause irritant and allergic responses following both dermal and pulmonary exposure . It has been shown to cause significant elevation in nonspecific airway hyperreactivity, increased numbers of lung-associated lymphocytes and neutrophils, and increased interferon-γ production by lung-associated lymph nodes . These effects suggest that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound can undergo reactions with ammonia or ammonium sulfate, leading to the formation of brown carbon with a distinctive absorption band at 505 nm . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been observed that this compound continues to produce certain ozonolysis products even after the source of the compound has been removed for several days . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. One study has reported that exposure to relatively high doses of this compound over a short period of time can cause irritant and allergic responses in mice .

Metabolic Pathways

It is known to be a metabolite, which suggests that it is involved in metabolic processes .

Eigenschaften

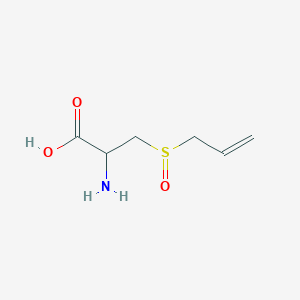

IUPAC Name |

4-oxopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHNRUNQZGRQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

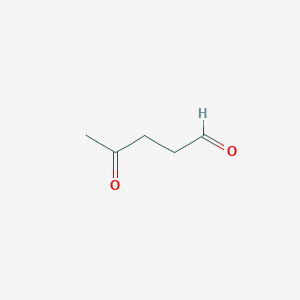

CC(=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211655 | |

| Record name | Pentanal, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-96-0 | |

| Record name | 4-Oxopentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxopentanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanal, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXOPENTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL58BK264G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)